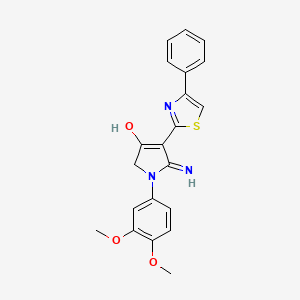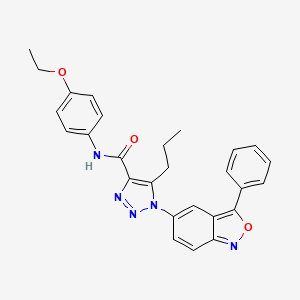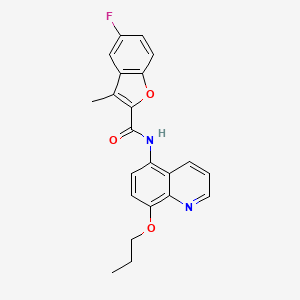
5-amino-1-(3,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-amino-1-(3,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a unique combination of functional groups, including an amino group, a dimethoxyphenyl group, a thiazolyl group, and a pyrrolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(3,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable phenylthioamide and an α-haloketone to form the thiazole ring under acidic or basic conditions.
Formation of the Pyrrolone Ring: Cyclization reactions involving appropriate precursors to form the pyrrolone ring.
Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines.
Attachment of the Dimethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, anticancer, or enzyme inhibitory properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mécanisme D'action
The mechanism of action of “5-amino-1-(3,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it has antimicrobial properties, it might disrupt cell membrane integrity or interfere with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-amino-1-(3,4-dimethoxyphenyl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- This compound
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H19N3O3S |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H19N3O3S/c1-26-17-9-8-14(10-18(17)27-2)24-11-16(25)19(20(24)22)21-23-15(12-28-21)13-6-4-3-5-7-13/h3-10,12,22,25H,11H2,1-2H3 |
Clé InChI |
QLAYCYWBXCOEAD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11301349.png)
![3,7,7-Trimethyl-4-(thiophen-2-yl)-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11301351.png)


![N-(2-chlorophenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11301358.png)
![N4-(3,4-dimethylphenyl)-N6,N6-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11301378.png)

![7-Amino-2-methyl-3-(naphthalen-1-yl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11301387.png)
![N-[4-(acetylamino)phenyl]-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11301389.png)

![Methyl {[6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate](/img/structure/B11301398.png)

![1-(Azepan-1-yl)-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11301413.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11301422.png)
